molecular formula C7H5Br2Cl B2796846 2-Bromo-1-(bromomethyl)-4-chlorobenzene CAS No. 33924-45-7

2-Bromo-1-(bromomethyl)-4-chlorobenzene

Cat. No.: B2796846
CAS No.: 33924-45-7
M. Wt: 284.38
InChI Key: KZIGUGMFQVNQFJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-4-chlorobenzene is an organic compound with the molecular formula C7H5Br2Cl. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and chlorine groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(bromomethyl)-4-chlorobenzene typically involves the bromination of 4-chlorotoluene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds through the formation of an intermediate benzyl bromide, which is further brominated to yield the final product. The reaction conditions generally include:

    Temperature: 0-25°C

    Solvent: Carbon tetrachloride or dichloromethane

    Catalyst: Iron or aluminum bromide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-4-chlorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium ethoxide in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-4-chlorobenzene has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Employed in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-4-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound can also participate in electrophilic aromatic substitution due to the electron-withdrawing effects of the bromine and chlorine substituents. These reactions can target various molecular pathways, depending on the specific application and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(bromomethyl)-4-fluorobenzene
  • 2-Bromo-1-(bromomethyl)-4-iodobenzene
  • 2-Bromo-1-(bromomethyl)-4-methylbenzene

Uniqueness

2-Bromo-1-(bromomethyl)-4-chlorobenzene is unique due to the presence of both bromine and chlorine substituents, which impart distinct electronic and steric properties

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIGUGMFQVNQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33924-45-7
Record name 2-bromo-1-(bromomethyl)-4-chlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 500 ml three-necked round-bottom flask equipped with a reflux condenser, thermometer, dropping funnel with pressure-equalizing, magnetic stirring bar and containing 164 g (0.80 mol) of 2-bromo-4-chlorotoluene, 41.3 ml (128 g, 0.80 mmol) of bromine was added dropwise under exposure to a 500 W lamp for 3 hours at 190° C. The resulting mixture was cooled to room temperature. Fractional distillation gave colorless liquid, b.p. 111-115° C./7 mm Hg. Yield 182 g (80%).
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164 g
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41.3 mL
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Synthesis routes and methods III

Procedure details

To a 500 ml 3-necked pyrex round bottomed flask equipped with a magnetic stirring bar, reflux condenser and argon inlet was added 2-bromo-4-chlorotoluene (10.00 g, 48.67 mmol), N-bromosuccinimide (18.66 g, 48.67 mmol) and dry, degassed carbon tetrachloride (200 ml). The stirred mixture was heated at reflux while being irradiated at a distance 10 cm by a 150 watt Hanovia low pressure mercury Lamp for 4 hours. The cooled reaction mixture was diluted with carbon tetrachloride and washed with water (2×200 ml) and brine (400 ml). Drying (MgSO4), filtration, and removal of the solvent in vacuo left compound (2a) as a colorless oil. HPLC analysis indicates the material to be approximately 80% of the monobromo and 20% of the dibromo material. 'H NMR (CDCl3) δ4.55 (s, 2H), 7.00-7.65 (m, 3H).
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18.66 g
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Synthesis routes and methods IV

Procedure details

In a three-necked round-bottom 500 ml flask equipped with a reflux condenser, thermometer, dropping funnel with pressure-equalizing, and magnetic stirring bar, 41.3 ml (128 g, 0.80 mmol) of bromine were added dropwise to 164 g (0.80 mol) of 2-bromo-4-chlorotoluene under exposure to 500 W lamp for 3 h at 190° C. The resulting mixture was cooled to room temperature. Fractional distillation gave a colorless liquid, b.p. 111-115° C./7 mm Hg. Yield 182 g (80%).
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41.3 mL
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164 g
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